molecular formula C18H17ClN4O2S B10937043 4-{[(E)-{3-[(2-chloro-4-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

4-{[(E)-{3-[(2-chloro-4-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10937043
M. Wt: 388.9 g/mol
InChI Key: DTMGBJTWWKRPJR-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[((E)-1-{3-[(2-CHLORO-4-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, a chloromethylphenoxy group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{3-[(2-CHLORO-4-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps. One common method starts with the preparation of the chloromethylphenoxy intermediate, which is then reacted with a methoxyphenyl compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as chloroform or methanol and catalysts like magnesium chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

4-[((E)-1-{3-[(2-CHLORO-4-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[((E)-1-{3-[(2-CHLORO-4-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[((E)-1-{3-[(2-CHLORO-4-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes. For example, it may act as an inhibitor of auxin, a plant growth hormone, thereby affecting plant growth and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[((E)-1-{3-[(2-CHLORO-4-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a triazole ring and chloromethylphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H17ClN4O2S

Molecular Weight

388.9 g/mol

IUPAC Name

4-[(E)-[3-[(2-chloro-4-methylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H17ClN4O2S/c1-12-3-5-17(15(19)7-12)25-10-14-8-13(4-6-16(14)24-2)9-21-23-11-20-22-18(23)26/h3-9,11H,10H2,1-2H3,(H,22,26)/b21-9+

InChI Key

DTMGBJTWWKRPJR-ZVBGSRNCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)/C=N/N3C=NNC3=S)OC)Cl

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)C=NN3C=NNC3=S)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.